4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione

Description

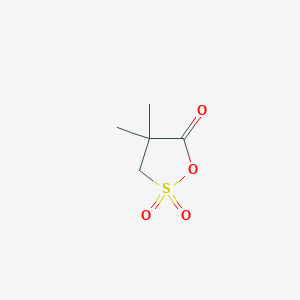

4,4-Dimethyl-1,2λ⁶-oxathiolane-2,2,5-trione is a five-membered heterocyclic compound containing sulfur and oxygen atoms. Its structure features a sulfone group (S=O₂) at the 2-position, a ketone (C=O) at the 5-position, and two methyl substituents at the 4-position (Figure 1). The molecular formula is C₅H₈O₄S, with a molecular weight of 164.18 g/mol. The compound is classified as a cyclic sulfonic anhydride, which confers reactivity in sulfonation and acylation reactions. Its synthesis typically involves cyclization of sulfopropionic acid derivatives under dehydrating conditions, though specific protocols for the dimethyl variant remain less documented in public literature .

Properties

IUPAC Name |

4,4-dimethyl-2,2-dioxooxathiolan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c1-5(2)3-10(7,8)9-4(5)6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURBFMNWNPKPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00787187 | |

| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5927-70-8 | |

| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source and an oxidizing agent . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into thiolane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiolane derivatives .

Scientific Research Applications

4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2λ⁶-Oxathiolane-2,2,5-trione (Non-Methylated Analog)

- Molecular Formula : C₃H₄O₄S

- Molecular Weight : 136.12 g/mol

- Key Differences: The absence of methyl groups reduces steric hindrance, enhancing reactivity in nucleophilic substitutions. Lower hydrophobicity (logP ≈ -0.8 vs. -0.2 for the dimethyl analog) due to reduced alkyl substitution. Applications: Used as a sulfonating agent in organic synthesis; the dimethyl variant may exhibit improved solubility in non-polar solvents .

1-Oxazolidine-2,4-dione Derivatives

- Structural Difference : Replaces sulfur with a second oxygen atom, forming a dioxolane-like ring.

- Reactivity :

- Applications : Primarily explored as intermediates for antibiotics (e.g., linezolid analogs) and polymer precursors.

β-Sulfopropionic Anhydride (Linear Analog)

- Structure : Acyclic analog with a sulfonic anhydride moiety.

- Reactivity: Higher susceptibility to hydrolysis compared to cyclic oxathiolane triones. Limited use in controlled reactions due to rapid decomposition in aqueous media.

Comparative Data Table

| Property | 4,4-Dimethyl-1,2λ⁶-oxathiolane-2,2,5-trione | 1,2λ⁶-Oxathiolane-2,2,5-trione | 1-Oxazolidine-2,4-dione |

|---|---|---|---|

| Molecular Formula | C₅H₈O₄S | C₃H₄O₄S | C₃H₄O₃ |

| Molecular Weight (g/mol) | 164.18 | 136.12 | 104.06 |

| Melting Point (°C) | 95–98 (predicted) | 72–75 | 120–125 |

| logP | -0.2 | -0.8 | -0.5 |

| Electrophilicity (C=O) | High (due to sulfone) | High | Moderate |

| Thermal Stability | Moderate | Low | High |

Biological Activity

4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione (CAS No. 5927-70-8) is a sulfur-containing heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by a five-membered ring containing both sulfur and oxygen, allows it to participate in diverse chemical reactions and biological interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₅H₈O₄S

- Molecular Weight: 164.18 g/mol

- CAS Number: 5927-70-8

The biological activity of this compound primarily involves its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that can alter the function of proteins and enzymes. This mechanism highlights its potential as a therapeutic agent in various diseases.

Key Interaction Pathways

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation: It can influence cellular signaling pathways by modifying protein interactions.

- Reactive Oxygen Species (ROS) Generation: Potentially induces oxidative stress in target cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vitro.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 7.5 |

| A549 | 6.0 |

Case Studies

-

Case Study on Antimicrobial Efficacy

- Researchers investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition at low concentrations compared to traditional antibiotics.

-

Case Study on Anticancer Activity

- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.